molecular formula C7H10N2O3S2 B2449481 3-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione CAS No. 869716-10-9

3-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione

Cat. No. B2449481
CAS RN: 869716-10-9
M. Wt: 234.29
InChI Key: JOTGICFDWDTKPC-UHFFFAOYSA-N
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Description

“3-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione” is a chemical compound with the CAS Number: 869716-10-9 . It has a molecular weight of 234.3 . The IUPAC name for this compound is 5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1,3,4-oxadiazole-2-thiol .


Synthesis Analysis

The synthesis of a similar compound, 3-{5-[(4,6-dichloro-1,3,5-triazin-2-yl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one, was reported in a study . The compound was obtained by the reaction of 2,4,6-trichloro-1,3,5-triazine with 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one .


Molecular Structure Analysis

The molecular structure of this compound can be elucidated based on IR, 1H NMR, 13C NMR, 19F NMR spectroscopy, and elemental analysis .


Chemical Reactions Analysis

The compound has been used as an intermediate in the synthesis of various substituted piperazines and piperidines .


Physical And Chemical Properties Analysis

The compound has a melting point of 181-182°C . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

A study demonstrated the synthesis of novel compounds similar to the one , which showcased a wide range of antimicrobial, antioxidant, and antitubercular activities. These compounds displayed excellent docking scores with various amino acids interactions and showed encouraging results in antitubercular assays (Fathima et al., 2021).

Anti-Bacterial and Anti-Enzymatic Potential

Research focused on N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, a similar compound, indicated potential antibacterial agents against both gram-negative and gram-positive bacteria. They also exhibited moderate inhibitors of α-chymotrypsin enzyme, suggesting anti-enzymatic potential (Siddiqui et al., 2014).

Antioxidant, Analgesic, and Anti-Inflammatory Actions

A study evaluated the pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. These compounds showed varying degrees of effectiveness in these areas, indicating their potential use in treating related conditions (Faheem, 2018).

Corrosion Inhibition

Another research highlighted the effectiveness of 1,3,4-oxadiazole derivatives in corrosion inhibition, particularly for mild steel in sulfuric acid. These studies used physicochemical and theoretical methods to show that these compounds form a protective layer, suggesting their utility in corrosion prevention (Ammal et al., 2018).

Anticancer Activity

Research into the synthesis of new substituted (E)-3-{[5-(aryl)-1,3,4-oxadiazol-2-yl]methyl}-5-(3,4,5-trimethoxybenzylidene) thiazolidine-2,4-diones showed potential for anticancer activity against human cancer cell lines, indicating the potential application of similar compounds in cancer treatment (Ashok & Vanaja, 2016).

Synthesis and Characterization for Physical Properties

A study synthesized novel 1,3,4-oxadiazole derivatives and analyzed their physical and chemical properties. These compounds showed changes in their fluorescence properties, indicating their potential use in material sciences and related fields (Alrazzak, 2018).

properties

IUPAC Name

5-[(1,1-dioxothiolan-3-yl)methyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S2/c10-14(11)2-1-5(4-14)3-6-8-9-7(13)12-6/h5H,1-4H2,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTGICFDWDTKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CC2=NNC(=S)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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